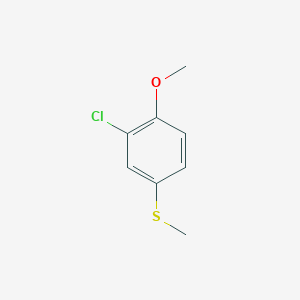
2-Chloro-1-methoxy-4-(methylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methoxy-4-(methylthio)benzene is an organic compound with the molecular formula C8H9ClOS. It is also known by its IUPAC name, (3-chloro-4-methoxyphenyl)(methyl)sulfane. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylthio group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-(methylthio)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-methoxybenzene with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-methoxy-4-(methylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro group or reduce the methylthio group to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and solvents such as acetonitrile or dichloromethane.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of sulfoxides or sulfones from the oxidation of the methylthio group.
Reduction: Formation of thiols or dechlorinated products.
Aplicaciones Científicas De Investigación
2-Chloro-1-methoxy-4-(methylthio)benzene has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-methoxy-4-(methylthio)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-methoxy-4-methylbenzene: Similar structure but lacks the methylthio group.
1-Methoxy-4-(methylthio)benzene: Similar structure but lacks the chloro group.
2-Chloro-4-methoxybenzene: Similar structure but lacks the methylthio group.
Uniqueness
2-Chloro-1-methoxy-4-(methylthio)benzene is unique due to the presence of all three functional groups (chloro, methoxy, and methylthio) on the benzene ringThe presence of the methylthio group, in particular, can influence the compound’s biological activity and chemical behavior, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-chloro-1-methoxy-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTIXGYBXYHPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

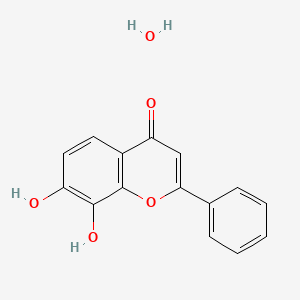



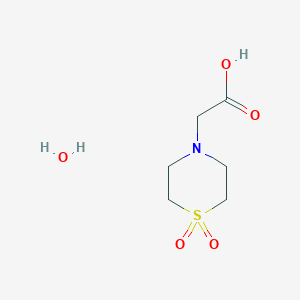

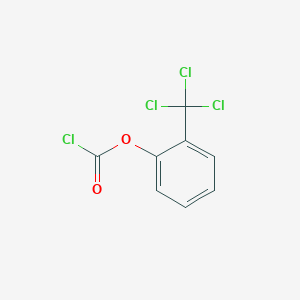
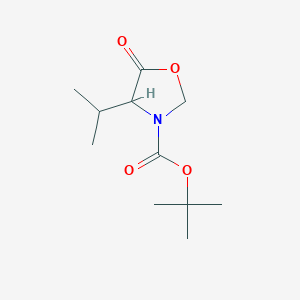



![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

